magnesium;cyclopenta-1,3-diene

Magnesium batteries halide-free electrolytes ionic dissociation

Magnesocene [bis(η⁵-cyclopentadienyl)magnesium(II), MgCp₂] is an s-block main-group sandwich compound with the formula Mg(C₅H₅)₂ and a molecular weight of 154.49 g·mol⁻¹. It is a white crystalline solid at room temperature with a melting point of 176 °C and sublimes at 100 °C under atmospheric pressure.

Molecular Formula C10H2Mg-8
Molecular Weight 146.43 g/mol
Cat. No. B12350718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;cyclopenta-1,3-diene
Molecular FormulaC10H2Mg-8
Molecular Weight146.43 g/mol
Structural Identifiers
SMILES[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mg+2]
InChIInChI=1S/2C5H.Mg/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2
InChIKeyJKFJKSYCTHXSTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesocene (MgCp₂) Procurement Guide: Key Physicochemical Properties and Industrial Baseline


Magnesocene [bis(η⁵-cyclopentadienyl)magnesium(II), MgCp₂] is an s-block main-group sandwich compound with the formula Mg(C₅H₅)₂ and a molecular weight of 154.49 g·mol⁻¹ [1]. It is a white crystalline solid at room temperature with a melting point of 176 °C and sublimes at 100 °C under atmospheric pressure [1]. Unlike ferrocene, magnesocene exhibits slight ionic dissociation in polar, electron-donating solvents such as ethers and THF, yielding electrolyte solutions with low but measurable conductivity [2]. This compound serves as the most widely used p-type doping precursor for GaN and other group III-nitride semiconductors in MOCVD processes [3], and has been identified as a first-in-class halide-free electrolyte for rechargeable magnesium batteries [2].

p-Type doping precursor for GaN MOCVD studies
Solid-source bubbler delivery
Halide-free electrolyte for Mg battery research
Reversible Mg plating/stripping in THF
ALD precursor for MgO thin films
Substrate temperature range 140–390 °C
Organometallic synthesis and catalysis
Soluble, reactive Mg(II) synthon

Why Cp₂Mg Cannot Be Simply Replaced by Other Magnesium Precursors in Critical Applications


Although multiple organomagnesium compounds can deliver magnesium atoms to a deposition zone or electrolyte system, magnesocene occupies a unique position because its cyclopentadienyl ligands confer a combination of moderate volatility for solid-source vapor delivery [1], reversible ionic dissociation in ethereal solvents [2], and well-characterized Lewis acid–base adduct formation with NH₃ that directly governs doping incorporation efficiency in GaN MOCVD [3]. Alternative precursors such as Mg(thd)₂ or Mg(acac)₂ require higher sublimation temperatures or liquid-delivery systems [1], while substituted magnesocenes like (MeCp)₂Mg exhibit approximately two-fold lower Mg incorporation efficiency in GaN due to stronger parasitic gas-phase reactions with NH₃ [4]. These mechanistic and performance divergences mean that direct one-to-one substitution frequently results in altered doping profiles, memory effects, or film quality degradation that cannot be remedied by simply adjusting precursor flow rates. The quantitative evidence below substantiates these differentiation claims.

Target
Substitute
Risk
MgCp₂
(MeCp)₂Mg
~2× lower Mg incorporation in GaN; stronger parasitic NH₃ adduct formation may require process re-optimization
MgCp₂
Mg(thd)₂, Mg(acac)₂
Higher sublimation temperature or liquid delivery needed; different decomposition pathway may alter doping profile
MgCp₂
Ferrocene
No ionic dissociation in ethers; cannot serve as Mg electrolyte; lower vapor pressure limits vapor delivery

Quantitative Differentiation Evidence for Bis(cyclopentadienyl)magnesium(II) Against Key Comparators


Ionic Dissociation in Ethereal Solvents Enables Halide-Free Magnesium Battery Electrolytes

Unlike ferrocene, which remains fully covalent in solution, magnesocene (MgCp₂) undergoes slight but functionally significant ionic dissociation when dissolved in ethereal solvents such as THF, generating electrolyte solutions with sufficient conductivity to support reversible Mg plating and stripping [1]. This dissociation behavior is absent in ferrocene (FeCp₂), which cannot function as a magnesium battery electrolyte because it lacks a dissociable metal center [1]. The magnesocene/THF electrolyte achieves an anodic stability limit of 1.5 V vs. Mg/Mg²⁺ on platinum and 1.8 V vs. Mg/Mg²⁺ on stainless steel [1], compared to the 2.5 V vs. Mg reported for the chloride-containing all-phenyl complex (APC) benchmark electrolyte [2], representing a trade-off between halide-free operation and oxidative stability.

Ionic Dissociation in Ethers
Head-to-head
MgCp₂/THF dissociates into ionic species, enabling reversible Mg plating/stripping. Anodic stability 1.5–1.8 V vs. Mg/Mg²⁺. Ferrocene shows no dissociation; APC electrolyte reaches 2.5 V but contains chloride.
Supports halide-free electrolyte development context
Anodic stability trade-off vs. chloride-containing benchmarks
Magnesium batteries halide-free electrolytes ionic dissociation

Two-Fold Higher Mg Incorporation Efficiency in GaN MOCVD Compared to (MeCp)₂Mg

Secondary ion mass spectrometry (SIMS) analysis of Mg-doped GaN films grown by MOVPE reveals approximately two-fold higher Mg incorporation efficiency when using Solution Cp₂Mg compared to bis(methylcyclopentadienyl)magnesium [(MeCp)₂Mg] under otherwise identical growth conditions [1]. This difference is attributed to stronger gas-phase adduct formation between (MeCp)₂Mg and NH₃, which depletes the effective Mg concentration reaching the growth surface [1]. Solid-source Cp₂Mg and Solution Cp₂Mg produce comparable incorporation results [2], indicating that the Cp₂Mg molecular identity—rather than the delivery phase—is the primary driver of doping efficiency.

MOCVD Incorporation Efficiency
Head-to-head
Cp₂Mg (solution delivery) yields approximately 2× higher Mg incorporation in GaN compared to (MeCp)₂Mg under identical MOVPE conditions, as measured by SIMS.
Reported ~2× higher Mg incorporation efficiency vs. (MeCp)₂Mg
Stronger parasitic NH₃ adduct formation by (MeCp)₂Mg reported as probable cause
GaN p-type doping MOCVD Mg incorporation efficiency

Reversible NH₃ Adduct Formation with Quantified Binding Energies Explains the Mg Memory Effect

Magnesocene reacts reversibly with NH₃—the primary nitrogen source in III-nitride MOCVD—to form both 1:1 and 2:1 Lewis acid–base adducts (NH₃-MgCp₂ and (NH₃)₂-MgCp₂) at room temperature [1]. DFT calculations at the B3LYP/6-311+G(3df,2p) level yield binding energies of 5.4 kcal·mol⁻¹ for the 1:1 adduct and 12.3 kcal·mol⁻¹ for the 2:1 adduct [1]. These adducts are condensable on reactor surfaces under typical MOCVD conditions and are the probable source of the well-documented Mg 'memory effect'—the slow, unpredictable turn-on/turn-off of Mg incorporation that has plagued GaN device manufacturing [1]. The adduct formation is reversible by controlling NH₃ partial pressure, a property not shared by β-diketonate Mg precursors (e.g., Mg(thd)₂), which operate through entirely different decomposition pathways [2].

NH₃ Adduct Energetics
Cross-study
DFT B3LYP/6-311+G(3df,2p): 1:1 adduct binding energy −5.4 kcal·mol⁻¹; 2:1 adduct −12.3 kcal·mol⁻¹. Reversible by NH₃ partial pressure control. β-diketonate Mg precursors do not form analogous adducts.
Quantified adduct energetics may support memory effect mitigation strategies
Mg memory effect attributed to condensable NH₃-MgCp₂ adducts on reactor walls
MOCVD Mg memory effect Lewis acid-base adduct

Moderate Sublimation Vapor Pressure Enables Robust Solid-Source Bubbler Delivery in MOCVD

Magnesocene exhibits a vapor pressure of 0.043 mmHg (≈0.057 hPa) at 25 °C and sublimes at 100 °C under atmospheric pressure, enabling conventional solid-source bubbler delivery in MOCVD reactors with moderate heating [1]. In contrast, the simplest β-diketonate alternative, magnesium acetylacetonate [Mg(acac)₂], exists as a trimer in the solid state with very low vapor pressure and requires temperatures above its melting point (265 °C) for appreciable volatilization, at which point thermal decomposition competes with evaporation [2]. The bulkier Mg(thd)₂ (dimeric) also exhibits lower intrinsic volatility due to its higher molecular weight; usable volatility typically requires adduct formation with TMEDA [2]. Ferrocene, while structurally analogous, has a vapor pressure of approximately 0.0075 mmHg (≈1 Pa) at 25 °C [3], roughly 5–6 times lower than magnesocene, limiting its utility as a volatile precursor for doping applications.

Sublimation Vapor Pressure
Cross-study
MgCp₂: 0.043 mmHg (0.057 hPa) at 25 °C; sublimes at 100 °C (atm)
~5.7× higher vapor pressure than ferrocene; supports solid-source bubbler delivery
Mg(acac)₂ requires >265 °C for volatilization; Mg(thd)₂ typically needs TMEDA adduct for usable volatility
precursor volatility vapor pressure bubbler delivery

Hole Concentration Achievement up to 1×10¹⁸ cm⁻³ in p-GaN Using Cp₂Mg Solid and Solution Sources

Both solid-source Cp₂Mg and Solution Cp₂Mg have been demonstrated to achieve hole concentrations up to 1×10¹⁸ cm⁻³ in OMVPE-grown GaN after post-growth thermal activation [1]. This is consistent with the highest reported p-type doping levels in GaN using any Mg precursor [2]. By comparison, (MeCp)₂Mg delivers approximately two-fold lower Mg incorporation per unit precursor flow [3], which directly limits the maximum achievable hole concentration unless compensated by higher precursor flow rates, increased growth temperature, or longer doping durations—all of which carry trade-offs in film quality and reactor throughput.

p-GaN Hole Concentration
Cross-study
Up to 1×10¹⁸ cm⁻³ hole concentration achieved with both solid and solution Cp₂Mg after thermal activation (700–800 °C in N₂).
Reported hole concentration benchmark supports p-GaN doping research
(MeCp)₂Mg requires ~2× higher precursor delivery to reach equivalent doping levels
p-GaN hole concentration Cp₂Mg doping

Optimal Procurement and Application Scenarios for Bis(cyclopentadienyl)magnesium(II)


p-Type Doping of GaN in Blue/Green LED and Laser Diode Manufacturing

Cp₂Mg remains the industry-standard p-dopant for GaN-based optoelectronic devices due to its demonstrated ability to achieve hole concentrations of up to 1×10¹⁸ cm⁻³ and its approximately two-fold higher Mg incorporation efficiency compared to (MeCp)₂Mg [1][2]. For high-volume LED fabs, the moderate vapor pressure (0.043 mmHg at 25 °C) enables robust solid-source bubbler delivery without the complexity of liquid injection systems [3]. Procurement teams should specify trace metals purity (typically 99.9–99.99+% on a metals basis with respect to Mg) and request packaging in stainless steel bubblers compatible with standard MOCVD gas panels [4]. The known Mg memory effect must be managed through reactor seasoning protocols informed by the quantified NH₃ adduct binding energies (5.4 and 12.3 kcal·mol⁻¹) [5].

Halide-Free Electrolyte Development for Rechargeable Magnesium Batteries

MgCp₂ dissolved in THF constitutes the first demonstrated halide-free electrolyte for rechargeable Mg batteries, enabling reversible Mg plating/stripping with an anodic stability window of 1.5–1.8 V vs. Mg/Mg²⁺ [1]. This electrolyte class eliminates the corrosive chloride species present in conventional APC electrolytes, which is a critical advantage for long-term cell component compatibility [1]. Researchers developing low-voltage Mg-ion or Mg-metal batteries should procure high-purity MgCp₂ (≥99% by titration) and prepare electrolytes under rigorously anhydrous conditions, as the compound is both air- and moisture-sensitive [2]. The stability window is sufficient for candidate cathode materials operating below 1.8 V, including Chevrel-phase Mo₆S₈ and certain organic cathodes.

Atomic Layer Deposition of MgO Thin Films as Dielectric or Seed Layers

Cp₂Mg has been successfully employed as a Mg precursor for ALD of MgO using O₃, H₂O, or O₂ plasma as oxygen sources across a substrate temperature range of 140–390 °C [1]. The ALD process window and film properties (density, impurity levels, dielectric constant) depend critically on the choice of oxygen source and substrate temperature; O₂ plasma-enhanced ALD yields the lowest impurity levels at ~250 °C while O₃-based ALD achieves comparable quality at 335 °C after process optimization [2]. This ALD compatibility positions Cp₂Mg as a viable precursor for depositing MgO seed layers for high-k dielectric stacks and magnetic tunnel junction barriers, where conformality and thickness control at the sub-3 nm scale are essential [1].

Organometallic Synthesis and Catalysis Requiring a Soluble, Reactive Mg(II) Source

In academic and industrial organometallic laboratories, Cp₂Mg serves as a convenient, well-characterized Mg(II) synthon for preparing mixed-metallocene complexes, magnesium-containing polymers, and as a precursor for vapor-phase infiltration of Mg into porous carbon scaffolds at 700–775 °C [1][2]. Its solubility in ethereal and aromatic solvents, combined with its ionic dissociation behavior [3], enables homogeneous reaction conditions that are not achievable with insoluble or oligomeric Mg precursors such as Mg(acac)₂ or Mg(thd)₂ [4]. Procurement for synthesis applications should prioritize purity verified by titration (≥99%) and packaging in glass ampules under inert atmosphere to prevent pyrophoric degradation.

Application
Selection Property
Validation Focus
p-Type Doping of GaN for LED/Laser Diode Research
Reported volatility & delivery fit
Mg incorporation & memory effect review
Mg Battery Electrolyte Research
Halide-free electrolyte formation
Mg plating/stripping & anodic stability review
ALD of MgO Thin Films
Volatility & source compatibility
Film quality & impurity level review
Organometallic Synthesis
Solubility & purity grade
Synthesis pathway & reactivity review
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